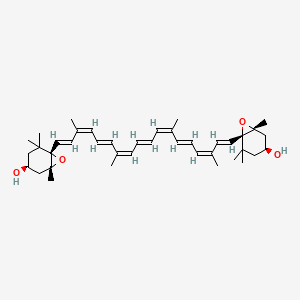

Violaxanthin (Mixture of Diastereomers)

Description

Integration within the Carotenoid Biosynthesis Pathway in Plastids

Carotenoids are synthesized and stored in plastids, such as chloroplasts and chromoplasts. frontiersin.orgnih.gov The pathway begins with the formation of the C40 backbone of phytoene (B131915), which is then subjected to a series of desaturation and isomerization reactions to produce lycopene (B16060). researchgate.netmdpi.com The cyclization of lycopene marks a crucial branching point, leading to the formation of α-carotene and β-carotene. bioone.orgnih.gov

Violaxanthin (B192666) belongs to the β,β-xanthophyll branch, which originates from β-carotene. mdpi.combioone.org The initial steps in this branch involve the hydroxylation of β-carotene to form zeaxanthin (B1683548). mdpi.commdpi.com Zeaxanthin then serves as the direct substrate for the synthesis of violaxanthin, positioning it downstream in the pathway but as a central intermediate for further metabolic diversification. bioone.org

Epoxidation of Zeaxanthin to Violaxanthin

The conversion of zeaxanthin to violaxanthin is a critical reaction, particularly known for its role in the xanthophyll cycle, a process that helps plants cope with excess light energy. nih.govnih.gov This conversion involves the introduction of two epoxide groups onto the zeaxanthin molecule. bioone.org

The enzymatic conversion of zeaxanthin to violaxanthin is catalyzed by the enzyme Zeaxanthin Epoxidase (ZEP). nih.govfrontiersin.orgnih.gov ZEP is a flavin-dependent monooxygenase that is reliant on NAD(P)H and molecular oxygen to function. researchgate.net This enzyme is found in the plastids of higher plants and algae. nih.govnih.gov In response to low light conditions, ZEP catalyzes the epoxidation of the 3-hydroxy β-rings of xanthophylls. nih.govnih.gov This activity is reversible under high light by a different enzyme, violaxanthin de-epoxidase (VDE), which is a key component of the photoprotective xanthophyll cycle. nih.govfrontiersin.org

The epoxidation of zeaxanthin to violaxanthin is not a single-step reaction but proceeds through a stable intermediate. nih.govbioone.org ZEP first introduces a single epoxide group onto zeaxanthin to form the mono-epoxide antheraxanthin (B39726). bioone.orgnih.govwikipedia.org Subsequently, ZEP acts on antheraxanthin, adding a second epoxide group to yield the final product, violaxanthin. nih.govresearchgate.netwikipedia.org This two-step process allows for the presence of three distinct xanthophylls (zeaxanthin, antheraxanthin, and violaxanthin) that can be interconverted depending on the light conditions, forming the VAZ (Violaxanthin-Antheraxanthin-Zeaxanthin) pool. wikipedia.orgnih.gov

Table 1: Key Enzymes in Violaxanthin Metabolism

| Enzyme/Protein | Abbreviation | Function | Organism Type |

| Zeaxanthin Epoxidase | ZEP | Catalyzes the two-step epoxidation of zeaxanthin to violaxanthin, via the intermediate antheraxanthin. nih.govfrontiersin.orgresearchgate.net | Higher Plants, Algae |

| Neoxanthin (B191967) Synthase | NXS / NSY | Catalyzes the conversion of violaxanthin to neoxanthin. nih.govnih.govfrontiersin.org | Higher Plants |

| ABA DEFICIENT 4 | ABA4 | A protein essential for neoxanthin synthesis from violaxanthin; mutants show reduced abscisic acid levels. nih.govnih.govuniprot.org | Higher Plants (e.g., Arabidopsis) |

| Violaxanthin de-epoxidase-like | VDL | In some algae, this enzyme converts violaxanthin to neoxanthin. nih.govresearchgate.net | Algae (e.g., Diatoms) |

Structure

3D Structure

Properties

Molecular Formula |

C₄₀H₅₆O₄ |

|---|---|

Molecular Weight |

600.87 |

Synonyms |

5,6,5’,6’-Tetrahydrozeaxanthin 5,6:5’,6’-diepoxide; (1R,1’R,3S,3’S)-6,6’-((3E,5E,7E,9E,11E,13E,15E)-3,7,12,16-Tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol) |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Violaxanthin

Metabolic Engineering for Heterologous Production of Violaxanthin (B192666)

The industrial production of violaxanthin has been explored through metabolic engineering of microbial hosts, offering a promising alternative to extraction from natural sources. proquest.com Escherichia coli and Saccharomyces cerevisiae have emerged as the primary chassis organisms for the heterologous production of this epoxycarotenoid. researchgate.net These microorganisms are favored due to their well-characterized genetics, rapid growth, and established fermentation processes. researchgate.netresearchgate.net The core strategy involves the introduction of the necessary biosynthetic genes to convert a central metabolic precursor, farnesyl pyrophosphate (FPP), into violaxanthin. nih.gov

Strategies in Microbial Host Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The heterologous production of violaxanthin in microbial systems necessitates the introduction of a functional carotenoid biosynthesis pathway. nih.gov This typically begins with the engineering of a strain capable of producing the precursor, zeaxanthin (B1683548). researchgate.net

In Escherichia coli , a common approach involves the introduction of a plasmid or plasmids carrying the genes for geranylgeranyl diphosphate (B83284) synthase (crtE), phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), lycopene (B16060) β-cyclase (crtY), and β-carotene 3-hydroxylase (crtZ). researchgate.net The final step in the pathway, the conversion of zeaxanthin to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP). nih.gov Researchers have investigated the efficacy of ZEP from various plant sources, with the enzyme from Capsicum annuum (paprika) demonstrating high conversion activity in E. coli. researchgate.net The selection of expression vectors and optimization of ribosome-binding site (RBS) sequences have also been shown to significantly impact violaxanthin productivity in this host. researchgate.net

Saccharomyces cerevisiae , being a eukaryotic host, offers a different cellular environment for the expression of plant-derived enzymes. nih.gov A foundational strategy in yeast is to start with a strain already engineered for β-carotene production. researchgate.netnih.gov Subsequently, genes for β-carotene hydroxylase (CrtZ) and zeaxanthin epoxidase (ZEP) are introduced. nih.gov Studies have shown that the choice of enzyme origin is critical, with the combination of CrtZ from Pantoea ananatis and a truncated version of ZEP from Haematococcus lacustris yielding promising results. nih.gov Furthermore, enhancing the supply of reducing equivalents for the ZEP enzyme through the expression of redox partner systems, such as truncated ferredoxin and ferredoxin oxidoreductase, has proven to be an effective strategy to boost violaxanthin yields. nih.gov More recent research has also focused on screening for optimal ZEP sources, with a truncated ZEP from Vitis vinifera showing high efficiency. acs.orgnih.gov

Optimization of Biosynthesis Pathways in Engineered Microorganisms

A significant challenge in the metabolic engineering of violaxanthin is the accumulation of pathway intermediates, which can limit the final product yield. researchgate.net Therefore, a key aspect of optimization is balancing the expression of the various biosynthetic genes.

In Escherichia coli , co-overexpression of crtY, crtZ, and ZEP can lead to the accumulation of lycopene and β-carotene. nih.govresearchgate.net To address this, promoter engineering has been employed to fine-tune the expression levels of crtY and crtZ, resulting in strains that efficiently produce zeaxanthin without significant intermediate buildup. researchgate.net Further optimization of ZEP expression, through the use of low-copy number plasmids and the co-expression of a full electron transport chain, has led to a substantial increase in violaxanthin production, reaching up to 25.28 ± 3.94 mg/g dry cell weight. nih.govresearchgate.net

In Saccharomyces cerevisiae , optimization strategies have focused on several key areas. The activity of the ZEP enzyme has been a primary target for improvement. nih.gov This has been achieved by promoting the transfer of reducing equivalents to ZEP through the expression of various redox partner systems. nih.gov For instance, the co-expression of a plant-derived truncated ferredoxin-3 and a truncated root ferredoxin oxidoreductase-1 resulted in a 2.2-fold increase in violaxanthin yield. nih.gov Another critical strategy is increasing the gene copy number of the carotenogenic genes, which has been shown to significantly elevate the final production titer. nih.gov Furthermore, engineering the cellular redox state and enhancing the regeneration of NADPH, a crucial cofactor for carotenoid biosynthesis, has dramatically increased violaxanthin production, with reported titers reaching up to 119.2 mg/L (15.19 mg/g DCW). acs.orgnih.gov

Research Findings on Violaxanthin Production in Engineered Microbes

| Host Organism | Key Engineering Strategy | Violaxanthin Yield | Reference |

| Escherichia coli | Optimization of crtY and crtZ expression using a promoter library; systematic optimization of ZEP expression. | 25.28 ± 3.94 mg/g DCW | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Expression of CrtZ from Pantoea ananatis and truncated ZEP from Haematococcus lacustris. | 1.6 mg/g DCW | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Co-expression of truncated ferredoxin-3 and truncated root ferredoxin oxidoreductase-1. | 3.2 mg/g DCW | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Increasing gene copy number of carotenogenic genes. | 7.3 mg/g DCW | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Cytosol redox state engineering and NADPH supplementation with a truncated ZEP from Vitis vinifera. | 15.19 mg/g DCW (119.2 mg/L) | acs.orgnih.gov |

Diverse Biological Roles and Functions of Violaxanthin

Accessory Light-Harvesting Pigment Function

Violaxanthin (B192666) functions as a crucial accessory light-harvesting pigment, capturing light energy in wavelength ranges that chlorophylls (B1240455) absorb less efficiently. sciencing.comstudy.com This captured energy is then transferred to chlorophyll (B73375) a, the primary photosynthetic pigment, thereby broadening the spectrum of light available for photosynthesis. sciencing.comnih.gov This process of singlet-singlet energy transfer from carotenoids like violaxanthin to chlorophylls requires the pigments to be in very close proximity within the light-harvesting complexes (LHCs). nih.gov

Structural and Stabilizing Contributions to Chlorophyll-Protein Complexes and Thylakoid Membranes

Violaxanthin plays a significant role in the structural organization and stability of the light-harvesting complexes and the thylakoid membranes in which they are embedded. Within the LHCII, specific binding sites accommodate xanthophylls, including violaxanthin. semanticscholar.orgnih.govmdpi.com The V1 binding site, for instance, is known to coordinate violaxanthin. nih.govmdpi.com

The binding of violaxanthin and other carotenoids is primarily stabilized by van der Waals interactions with the surrounding chlorophyll macrocycles rather than through hydrogen bonds with the protein structure. rsc.org These interactions are critical for the proper folding and assembly of the LHC apoproteins. Research on recombinant LHCII has shown that the presence of specific xanthophylls is crucial for protein stability. nih.gov Studies on mutants have demonstrated that even when lutein (B1675518), another key xanthophyll, is replaced by violaxanthin at specific sites, the structural integrity and the photoprotective capabilities of the complex are largely maintained. nih.govmdpi.comunipd.it This indicates that the binding sites within LHCII are robust and can adapt to accommodate different xanthophylls, ensuring the stability of the complex. nih.govmdpi.comunipd.it

Involvement in Abiotic Stress Responses (beyond High Light Stress)

Violaxanthin is a key molecule in plant responses to a variety of abiotic stresses, not limited to high light. Its roles in these stress responses are often linked to its conversion to other xanthophylls or its function as a precursor for the synthesis of the stress hormone abscisic acid (ABA).

Under salinity stress, plants accumulate ABA to trigger adaptive physiological responses. Violaxanthin is a precursor in the biosynthesis of ABA. frontiersin.org The enzyme zeaxanthin (B1683548) epoxidase (ZEP), which catalyzes a step in the synthesis of violaxanthin, is important in the response to osmotic stress. frontiersin.org Overexpression of the ZEP gene has been shown to improve growth in Arabidopsis under high-salt conditions. frontiersin.org The regulation of the carotenoid biosynthesis pathway, including the production of violaxanthin, is a key mechanism for enhancing tolerance to salinity. frontiersin.org

Violaxanthin is centrally involved in the response to both heat and cold stress. During these temperature extremes, the xanthophyll cycle is activated, leading to the de-epoxidation of violaxanthin to antheraxanthin (B39726) and zeaxanthin. researchgate.netnih.gov This conversion is a protective mechanism. Under heat stress, the accumulation of zeaxanthin helps in the dissipation of excess energy as heat and protects the photosynthetic machinery. researchgate.netresearchgate.netnih.gov In rice plants subjected to chilling and heat stress, the content of violaxanthin decreased while the levels of antheraxanthin and zeaxanthin increased, which is believed to offer protection against photo-oxidative stress. researchgate.net Similarly, in chickpea genotypes, tolerance to high temperatures was associated with a reduction in violaxanthin content and an increase in zeaxanthin. nih.gov

The efficiency of violaxanthin de-epoxidation is temperature-dependent, with lower temperatures resulting in reduced zeaxanthin production. nih.govresearchgate.net This has been observed both in vivo in plants and in model membrane systems, suggesting that temperature directly affects the membrane properties and the activity of the enzyme violaxanthin de-epoxidase (VDE). researchgate.netnih.gov

Table 1: Changes in Violaxanthin and Zeaxanthin Content in Chickpea Genotypes under Heat Stress

| Genotype | Condition | Violaxanthin (µg/g FW) | Zeaxanthin (µg/g FW) |

| BG 240 (Tolerant) | Timely Sown | ~18 | ~2 |

| BG 240 (Tolerant) | Late Sown (Heat Stress) | ~8 | ~12 |

| JG 14 (Tolerant) | Timely Sown | ~17 | ~2.5 |

| JG 14 (Tolerant) | Late Sown (Heat Stress) | ~9 | ~11 |

| ICC 1882 (Sensitive) | Timely Sown | ~16 | ~1.5 |

| ICC 1882 (Sensitive) | Late Sown (Heat Stress) | ~11 | ~6 |

Data adapted from research findings on heat tolerance in Cicer arietinum L. nih.gov

Violaxanthin is a direct precursor for the biosynthesis of ABA, a critical phytohormone for mediating drought stress responses. nih.govresearchgate.netoup.com When plants experience water stress, ABA levels increase significantly, leading to physiological changes such as stomatal closure to reduce water loss. nih.govoup.com The synthesis of ABA involves the cleavage of 9-cis-isomers of violaxanthin and neoxanthin (B191967) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). frontiersin.orgoup.com

Studies on water-stressed bean leaves have shown a direct 1:1 molar relationship between the decrease in violaxanthin and 9'-cis-neoxanthin levels and the accumulation of ABA and its metabolites. nih.gov This demonstrates that the pool of violaxanthin is actively utilized for ABA synthesis during drought. nih.gov The regulation of genes involved in the carotenoid pathway, leading to violaxanthin, is therefore a crucial part of how plants adapt to drought conditions. frontiersin.org

Table 2: Relationship between Xanthophyll Reduction and ABA Accumulation in Water-Stressed Dark-Grown Bean Leaves

| Parameter | Molar Change (nmol/g dry wt) |

| Reduction in Violaxanthin, 9'-cis-neoxanthin, 9-cis-violaxanthin (B1234195) | -150 |

| Accumulation of ABA, phaseic acid, dihydrophaseic acid | +150 |

Data based on a 1:1 molar relationship observed over a 7-hour stress period. nih.gov

While the xanthophyll cycle is typically activated by high light, compelling evidence shows that the de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin can also occur in complete darkness under various abiotic stress conditions. nih.govnih.govbohrium.com This phenomenon has been observed in a wide range of photosynthetic organisms in response to stresses such as desiccation, freezing, high temperatures, and anoxia. nih.govnih.govresearchgate.net

In the dark, the activation of the enzyme violaxanthin de-epoxidase (VDE), which is normally triggered by a low pH in the thylakoid lumen generated by light-driven electron transport, is thought to be enabled by alternative pathways. nih.govbohrium.com The accumulation of zeaxanthin in the dark during stress is correlated with a decrease in the maximal photochemical efficiency of Photosystem II (Fv/Fm), suggesting a role in down-regulating photosynthesis as a protective measure. nih.gov This dark activation of the xanthophyll cycle is considered a preparatory defense mechanism, allowing the plant to be ready to dissipate excess energy immediately upon subsequent exposure to light. researchgate.net The process is reversible, with zeaxanthin being converted back to violaxanthin once the stress is removed. nih.govresearchgate.net

Table 3: Abiotic Stressors Triggering Violaxanthin De-epoxidation in Darkness

| Stress Condition | Organism/Taxa |

| Desiccation | Bryophytes, Algae, Pteridophytes, Angiosperms |

| Freezing | Angiosperms, Pteridophytes |

| High Temperature | Algae |

| Anoxia/Hypoxia | Algae |

Data compiled from a review of dark-activated xanthophyll cycles across different photosynthetic eukaryotes. nih.govresearchgate.net

Precursor Role in Phytohormone Biosynthesis (e.g., Abscisic Acid - ABA)

Violaxanthin, a key xanthophyll in higher plants, serves as an essential precursor in the biosynthesis of the vital phytohormone, abscisic acid (ABA). ABA is a sesquiterpenoid hormone crucial for regulating various aspects of plant growth and development, particularly in response to environmental stressors like drought and high salinity. The biosynthetic pathway from violaxanthin to ABA is a well-characterized process that occurs primarily in the plastids and cytosol.

The initial steps of ABA biosynthesis take place in the plastids, where violaxanthin is synthesized from zeaxanthin via the action of the enzyme zeaxanthin epoxidase (ZEP). nih.govresearchgate.net For violaxanthin to be channeled into the ABA pathway, its all-trans configuration must be converted into a cis-isomer. The enzymatic reactions that lead to the formation of 9-cis-violaxanthin and 9'-cis-neoxanthin from all-trans-violaxanthin are critical regulatory points. nih.govresearchgate.netnih.gov Evidence suggests that the protein ABSCISIC ACID-DEFICIENT4 (ABA4) is required for, or contributes to, the trans-to-cis isomerase activity that produces these specific cis-xanthophylls, which are the direct precursors for ABA. nih.govoup.com

The committed and rate-limiting step in ABA biosynthesis is the oxidative cleavage of the 9-cis isomers of either violaxanthin or neoxanthin. nih.govmdpi.com This reaction is catalyzed by the 9-cis-epoxycarotenoid dioxygenase (NCED) family of enzymes. nih.gov The cleavage of these C40 carotenoids yields a C15 intermediate called xanthoxin, which is then exported from the plastid to the cytosol for further conversion. nih.gov In the cytosol, a two-step process converts xanthoxin into ABA. First, xanthoxin is oxidized to abscisic aldehyde by an alcohol dehydrogenase/reductase. Subsequently, abscisic aldehyde is oxidized to form abscisic acid by an abscisic aldehyde oxidase. researchgate.net

Studies have demonstrated a direct quantitative relationship between the degradation of violaxanthin and the synthesis of ABA, particularly under stress conditions. In water-stressed bean leaves, for instance, a near 1:1 molar relationship was observed between the decrease in violaxanthin and 9'-cis-neoxanthin levels and the corresponding accumulation of ABA and its metabolites. nih.govscilit.com This highlights the direct flux from the violaxanthin pool to ABA production when the plant perceives stress.

The key steps and enzymes involved in the conversion of violaxanthin to ABA are summarized in the table below.

| Step | Substrate | Key Enzyme/Protein | Product | Cellular Location |

| Isomerization | all-trans-Violaxanthin | Isomerase (e.g., ABA4-dependent activity) | 9-cis-Violaxanthin | Plastid |

| Oxidative Cleavage | 9-cis-Violaxanthin / 9'-cis-Neoxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | Xanthoxin | Plastid |

| Oxidation | Xanthoxin | Alcohol Dehydrogenase/Reductase | Abscisic Aldehyde | Cytosol |

| Final Oxidation | Abscisic Aldehyde | Abscisic Aldehyde Oxidase | Abscisic Acid (ABA) | Cytosol |

Biomolecular Interactions (e.g., with Tocopherols, Chlorophylls)

Violaxanthin's biological functions extend beyond its role as a hormone precursor and are deeply intertwined with its interactions with other biomolecules within the chloroplast, particularly chlorophylls and tocopherols. These interactions are fundamental to the processes of light harvesting and photoprotection.

Interactions with Chlorophylls:

Violaxanthin is an integral structural and functional component of the Light-Harvesting Complexes (LHCs) of photosystems, especially LHCII, the major antenna of Photosystem II. nih.gov Within these protein-pigment complexes, violaxanthin molecules are positioned in close proximity to chlorophyll (Chl) molecules. nih.gov This precise arrangement facilitates critical energy transfer events. Under conditions of excess light, the energy absorbed by chlorophylls can lead to the formation of chlorophyll triplet states (³Chl), which can react with molecular oxygen to produce highly damaging singlet oxygen (¹O₂). nih.gov

Violaxanthin plays a direct role in photoprotection by quenching these harmful chlorophyll triplet states through a process called triplet-triplet energy transfer. researchgate.net This mechanism prevents the formation of singlet oxygen, thereby protecting the photosynthetic apparatus from photo-oxidative damage. researchgate.netnih.gov Research on LHCII mutants has shown that violaxanthin can replace lutein at the L1 binding site and still maintain the capability for triplet-triplet energy transfer, highlighting its robust role in this protective pathway. nih.govsemanticscholar.orgmdpi.com

Furthermore, violaxanthin is the substrate for the violaxanthin cycle, a crucial photoprotective mechanism that modulates the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ). frontiersin.org When light is excessive, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin to zeaxanthin. nih.govfrontiersin.org Zeaxanthin is more efficient at dissipating energy, and its formation enhances NPQ. nih.gov Conversely, some studies suggest that violaxanthin itself may act as an inhibitor of NPQ, implying that its removal from the vicinity of chlorophylls is necessary to achieve maximal quenching. nih.gov This dynamic interplay and interconversion, mediated by the violaxanthin cycle, allows plants to rapidly adjust their light-harvesting efficiency in response to fluctuating light conditions.

Interactions with Tocopherols (Vitamin E):

Violaxanthin and its de-epoxidation product, zeaxanthin, engage in synergistic interactions with α-tocopherol (Vitamin E), the primary lipid-soluble antioxidant in the thylakoid membrane. nih.govmdpi.com Both the xanthophyll cycle pigments and tocopherols work in concert to protect the highly unsaturated fatty acids of the thylakoid membranes from lipid peroxidation. nih.govresearchgate.net

Evidence for this cooperative relationship comes from studies on mutant plants. For example, the Arabidopsis thaliana mutant npq1, which cannot convert violaxanthin to zeaxanthin, exhibits increased susceptibility to lipid peroxidation under high light, even with the presence of tocopherols. nih.gov Conversely, in tocopherol-deficient mutants (vte1), a higher accumulation of zeaxanthin is observed under light stress, suggesting a compensatory mechanism where the xanthophyll cycle is upregulated to counteract the reduced antioxidant capacity from the lack of vitamin E. nih.gov This demonstrates a coordinated defense system where violaxanthin and tocopherols interact to ensure robust protection against photo-oxidative stress.

The following table summarizes the key biomolecular interactions of violaxanthin.

| Interacting Molecule | Type of Interaction | Functional Significance |

| Chlorophylls | - Proximity within LHCs- Triplet-Triplet Energy Transfer- Substrate for Violaxanthin Cycle | - Structural integrity of LHCs- Quenching of ³Chl to prevent ¹O₂ formation- Regulation of Non-Photochemical Quenching (NPQ) and thermal dissipation of excess energy |

| Tocopherols (Vitamin E) | - Synergistic Antioxidant Action- Regeneration of Tocopherol by Zeaxanthin | - Protection of thylakoid membranes from lipid peroxidation- Enhanced overall antioxidant capacity of the chloroplast |

Isomeric and Stereochemical Considerations of Violaxanthin

Identification and Significance of Naturally Occurring Isomers (e.g., all-trans, 9-cis, 13-cis, di-cis)

The most prevalent and stable isomer of violaxanthin (B192666) found in nature is the all-trans form. researchgate.net However, several cis isomers also occur naturally, with their distribution and abundance varying depending on the plant species and environmental conditions. nih.gov The presence of these geometric isomers is significant as they can possess different physicochemical properties, which may influence their biological activity and bioavailability. nih.gov

Commonly identified isomers include 9-cis-, 13-cis-, and various di-cis-violaxanthins. nih.gov For instance, these isomers have been detected in orange juice. nih.gov The saponified crude extract of mango fruit has been found to contain both all-trans-violaxanthin and 9-cis-violaxanthin (B1234195) in esterified forms. The 9-cis isomer often predominates in mature fruits. The interconversion between trans and cis isomers can be induced by factors such as light and heat. nih.gov

The all-trans isomer of violaxanthin is a key participant in the xanthophyll cycle, a critical photoprotective mechanism in plants. researchgate.netnih.govnih.gov This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin (B1683548) under high light conditions, which helps dissipate excess light energy as heat. researchgate.netnih.govnih.gov

Table 1: Naturally Occurring Isomers of Violaxanthin

| Isomer | Common Natural Sources | Significance |

| all-trans-Violaxanthin | Widespread in higher plants, algae | Primary isomer involved in the xanthophyll cycle for photoprotection. researchgate.netnih.govnih.gov |

| 9-cis-Violaxanthin | Orange juice, mango | A significant natural isomer, often found in mature fruits. nih.gov |

| 13-cis-Violaxanthin | Orange juice | A naturally occurring geometric isomer. nih.gov |

| di-cis-Violaxanthin | Orange juice | A class of naturally occurring geometric isomers. nih.gov |

Specific Functional Properties of Distinct Isomers (e.g., (15Z)-Violaxanthin)

While the all-trans isomer is central to the xanthophyll cycle, the cis isomers also exhibit distinct functional properties. The (15Z)-violaxanthin, also known as the 15-cis-isomer, has been isolated and its configuration determined. It can be isolated from sources like yellow pansies (Viola tricolor). nih.gov

Research has shown that both all-trans- and 9-cis-violaxanthin possess potent antioxidant activities. researchgate.net Specifically, they have demonstrated strong lipid peroxidation inhibitory capabilities, although their singlet oxygen quenching activities are considered weak. researchgate.net Studies on other carotenoids, such as astaxanthin, have indicated that cis isomers, particularly the 9-cis form, can exhibit higher antioxidant activity compared to the all-trans isomer. This suggests that the geometric configuration of violaxanthin isomers likely influences their antioxidant potential.

Table 2: Functional Properties of Selected Violaxanthin Isomers

| Isomer | Functional Property | Research Finding |

| all-trans-Violaxanthin | Photoprotection | A key component of the violaxanthin cycle, protecting against photooxidative damage. nih.gov |

| Antioxidant Activity | Possesses potent lipid peroxidation inhibitory activity. researchgate.net | |

| 9-cis-Violaxanthin | Antioxidant Activity | Exhibits strong lipid peroxidation inhibitory activity, comparable to the all-trans isomer. researchgate.net |

| (15Z)-Violaxanthin | Physicochemical Property | Isolated from Viola tricolor with a melting point of 109°C. nih.gov |

Formation of Violaxanthin Derivatives through Epoxide-Furanoid Rearrangements (e.g., Auroxanthin (B1253456), Luteoxanthin)

Under acidic conditions, the 5,6-epoxide groups of violaxanthin and its isomers can undergo a characteristic chemical transformation known as an epoxide-furanoid rearrangement. This non-enzymatic reaction leads to the formation of furanoid derivatives, primarily auroxanthin. researchgate.net

This rearrangement involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring and subsequent ring closure to form a five-membered furanoid ring. When both epoxide groups of violaxanthin undergo this rearrangement, auroxanthin is formed. If only one of the epoxide groups rearranges, the resulting compound is luteoxanthin (B15193810).

Studies have shown that the acidic treatment of both all-trans-violaxanthin and 9-cis-violaxanthin leads to the formation of a mixture of auroxanthin stereoisomers. researchgate.net Specifically, the products are a mixture of (8S,8'S)-auroxanthin, (8S,8'R)-auroxanthin, and (8R,8'R)-auroxanthin. researchgate.net The resulting auroxanthin isomers also exhibit antioxidant properties, with potent lipid peroxidation inhibitory activity. researchgate.net

The conversion of violaxanthin to luteoxanthin is a key step in the lutein-epoxide cycle, which runs in parallel to the violaxanthin cycle in some plant species. researchgate.net This conversion can be catalyzed by the enzyme violaxanthin de-epoxidase. researchgate.net

Table 3: Products of Violaxanthin Epoxide-Furanoid Rearrangement

| Precursor | Derivative | Conditions/Mechanism | Key Stereoisomers Formed |

| all-trans-Violaxanthin | Auroxanthin | Acid-catalyzed epoxide-furanoid rearrangement | (8S,8'S), (8S,8'R), (8R,8'R) |

| 9-cis-Violaxanthin | Auroxanthin | Acid-catalyzed epoxide-furanoid rearrangement | (8S,8'S), (8S,8'R), (8R,8'R) |

| all-trans-Violaxanthin | Luteoxanthin | Epoxide-furanoid rearrangement of one epoxide group; part of the lutein-epoxide cycle | Not specified |

Advanced Research Methodologies and Analytical Techniques for Violaxanthin Study

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to violaxanthin (B192666) research, enabling its isolation from complex biological matrices like plant tissues and microalgae. Given that violaxanthin exists alongside structurally similar carotenoids, high-resolution separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of violaxanthin and other pigments involved in the xanthophyll cycle. cabidigitallibrary.org Reversed-phase HPLC is most commonly used, allowing for the separation of carotenoids based on their polarity.

Researchers have developed various methods to optimize the resolution of major photosynthetic pigments, including violaxanthin and its isomers. nih.govnih.gov A key challenge has been the adequate separation of violaxanthin from neoxanthin (B191967), which is often co-eluted in older methods. nih.gov The choice of the stationary phase (column) is critical; while traditional C18 columns are widely used, C30 columns have demonstrated superior performance in resolving carotenoid isomers due to better solute-bonded phase interactions. cabidigitallibrary.orgnih.gov

Detection is typically performed using a photodiode array (PDA) detector, which provides spectral data across a range of wavelengths, with 450 nm being a common monitoring wavelength for carotenoids. cabidigitallibrary.orgscientificlabs.co.uk Quantification is often achieved using an external standard method with a certified violaxanthin reference standard. cabidigitallibrary.orgscientificlabs.co.uk

Table 1: Examples of HPLC Conditions for Violaxanthin Analysis

| Parameter | Method 1 cabidigitallibrary.org | Method 2 nih.gov |

|---|---|---|

| Column | Nucleosil 120-5 C18 | C30 column |

| Mobile Phase | Gradient of A: Acetonitrile/Water (9:1) and B: Ethyl Acetate | Gradient of Methanol, Methyl-tert-butyl ether, and Water |

| Flow Rate | 1.0 mL/min | Not specified |

| Temperature | 35°C | 20°C |

| Detection | 450 nm | Photodiode Array (250-700 nm) |

| Run Time | 30 min | 20 min |

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography (UPLC) is coupled with tandem mass spectrometry (MS/MS). mtoz-biolabs.com This combination leverages the high separation efficiency of UPLC, which uses smaller particle size columns for faster and more resolute separations, with the precise detection capabilities of MS. mtoz-biolabs.comwiley.com

LC-MS is a powerful tool for both the identification and quantification of violaxanthin. researchgate.net Ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly employed for carotenoids. nih.gov In APCI-MS, violaxanthin diesters are distinguished from isomeric neoxanthin diesters by their fragmentation patterns; protonated molecules [M+H]⁺ are typically predominant for violaxanthin diesters. nih.gov In MS/MS analysis of epoxy carotenoids like violaxanthin, a characteristic fragmentation is the elimination of 80 atomic mass units (u) from the precursor ion. nih.gov This level of structural information is invaluable for confirming the identity of the compound in complex samples.

Supercritical Fluid Chromatography (SFC) has emerged as a rapid, efficient, and environmentally sustainable alternative to HPLC for carotenoid analysis. lu.seresearchgate.net This technique uses supercritical carbon dioxide (scCO₂) as the primary mobile phase, often with a small amount of an organic modifier like methanol. researchgate.netresearchgate.net The low viscosity and high diffusivity of scCO₂ allow for faster separations without sacrificing resolution. researchgate.net

Recent advancements have led to Ultra-Performance Convergence Chromatography (UPCC or UPC²), which integrates SFC with UPLC technology for even greater speed and efficiency. uniroma1.it Researchers have successfully used SFC to separate a standard mixture of eight carotenoids, including violaxanthin, in less than 10 minutes. lu.se A notable finding is that minor changes in column temperature can have a substantial effect on the selectivity of the separation. lu.se SFC is particularly well-suited for the analysis of hydrophobic compounds like carotenoids and represents a significant step forward in green analytical chemistry. researchgate.net

Table 2: SFC Method for Carotenoid Separation lu.se

| Parameter | Description |

|---|---|

| Columns | C18 and 2-Ethylpyridine (2-EP) columns coupled in series |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., ethanol (B145695) or methanol) |

| Analysis Time | < 10 minutes for separation of 8 carotenoids |

| Key Advantage | Rapid, environmentally sustainable alternative to HPLC |

Preparative Thin-Layer Chromatography (TLC) serves as a valuable method for the isolation and purification of violaxanthin from crude extracts. nih.gov While not a quantitative technique, its utility lies in purifying the compound for use in subsequent experiments, such as enzyme assays or as an analytical standard. nih.govnih.gov

In this method, a saponified plant extract (e.g., from spinach leaves) is applied to a TLC plate (e.g., silica (B1680970) gel). nih.govnih.gov The plate is developed in a suitable solvent system, which separates the pigments based on their polarity. The violaxanthin band, identified by its color and retention factor (Rf), is physically scraped from the plate, and the compound is eluted from the silica with a solvent like methanol. nih.gov The purity of the isolated violaxanthin can then be assessed by analytical techniques like HPLC. nih.gov

Spectrophotometric Assays for Enzyme Activity (e.g., VDE Activity)

The function of the xanthophyll cycle is driven by enzymes, most notably violaxanthin de-epoxidase (VDE). The activity of VDE, which catalyzes the conversion of violaxanthin to antheraxanthin (B39726) and subsequently to zeaxanthin (B1683548), can be measured using in vitro spectrophotometric assays. nih.govnih.govwikipedia.org

This assay is based on the different light absorption properties of violaxanthin and zeaxanthin. nih.gov The reaction is initiated by adding ascorbate (B8700270) to a mixture containing the enzyme extract, the violaxanthin substrate, and lipids like monogalactosyldiacylglycerol (B12364196) (MGDG), which are required for VDE activity. nih.govuniprot.org The entire reaction is carried out at an acidic pH (typically 5.1), which is necessary to activate the lumen-localized VDE enzyme. nih.gov The de-epoxidation of violaxanthin to zeaxanthin leads to a change in absorbance, which can be monitored over time at a specific wavelength (e.g., 502 nm) or as a difference between two wavelengths (e.g., A₅₀₂-₅₄₀). nih.govnih.gov The initial rate of this absorbance change is used to calculate the enzyme's activity, often defined as nmol of violaxanthin converted per minute. nih.gov

Table 3: Typical Conditions for VDE In Vitro Assay nih.govnih.gov

| Component | Purpose/Concentration |

|---|---|

| Buffer | 67 mM Citrate buffer, pH 5.1 |

| Substrate | ~0.33 µM Violaxanthin |

| Lipid | ~9 µM Monogalactosyldiacylglycerol (MGDG) |

| Initiator | 60 mM Ascorbate |

| Detection | Change in Absorbance at 502 nm |

| Termination | Addition of 3 M Tris-HCl, pH 8.8 |

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been indispensable in elucidating the violaxanthin pathway and its regulation. These approaches allow researchers to identify key genes, study the effects of mutations, and engineer organisms for enhanced carotenoid production. lu.se

One of the primary targets for genetic study is the Violaxanthin de-epoxidase (VDE) gene. scispace.com By cloning the VDE gene from various species, such as maize (ZmVDE1), and performing comparative genomic analyses, scientists can identify conserved functional domains. scispace.com The study of natural and induced mutants has been particularly insightful. For example, the Arabidopsis thaliana npq1 mutant, which lacks a functional VDE enzyme, is unable to convert violaxanthin to zeaxanthin and exhibits sensitivity to high light. nih.gov

Site-directed mutagenesis is a powerful tool used to probe enzyme function. By systematically altering specific amino acids in the VDE protein and expressing the mutated versions, researchers have successfully identified residues critical for substrate binding and catalysis. nih.gov Furthermore, studying mutants where other carotenoid pathway genes are altered, such as the zeaxanthin epoxidase (ZEP) gene, provides insights into the flux through the pathway and the accumulation of violaxanthin. nih.gov

Genetic engineering strategies are also being employed to modulate violaxanthin content. Techniques like the overexpression of key biosynthetic genes (e.g., phytoene (B131915) synthase, PSY) or the use of advanced tools like CRISPR/Cas9 to edit regulatory elements can lead to increased accumulation of total carotenoids, including violaxanthin, in organisms like microalgae. nih.gov These molecular approaches, combined with analytical chemistry, provide a comprehensive understanding of violaxanthin's biology from the gene to the final compound.

Characterization of Mutant and Transgenic Lines (e.g., npq mutants)

The use of mutant and transgenic lines has been instrumental in dissecting the function of violaxanthin and the xanthophyll cycle. The non-photochemical quenching (npq) mutants of Arabidopsis thaliana and the green alga Chlamydomonas reinhardtii have been particularly informative.

npq1 Mutants: These mutants are deficient in violaxanthin de-epoxidase (VDE) activity. nih.gov Consequently, they are unable to convert violaxanthin to antheraxanthin and zeaxanthin in high light. nih.gov Characterization of npq1 mutants has definitively shown that zeaxanthin is essential for the major component of non-photochemical quenching (NPQ), known as qE (energy-dependent quenching). nih.govresearchgate.net While npq1 mutants exhibit a drastically reduced capacity for NPQ, they still show some residual, rapid pH-dependent quenching, suggesting that not all NPQ is directly dependent on the VDE-catalyzed conversion. nih.gov

npq2 Mutants: These mutants have a defect in the zeaxanthin epoxidase (ZEP) gene, leading to the accumulation of zeaxanthin and the absence of violaxanthin and antheraxanthin. nih.gov Studies on npq2 mutants have provided further evidence for the role of zeaxanthin in NPQ. For example, in Chlamydomonas, the npq2 mutant displays strong quenching of chlorophyll (B73375) a fluorescence compared to wild-type and npq1 mutants. cgohlke.com

npq4 Mutants: These mutants lack the PsbS protein, which is believed to be involved in binding zeaxanthin and facilitating NPQ. researchgate.net Comparing npq mutants has revealed the intricate interplay between the xanthophyll cycle pigments and specific proteins in the thylakoid membrane. For instance, the double mutant npq1 lut2, which lacks both zeaxanthin and lutein (B1675518), shows a severely inhibited NPQ response, similar to the npq4 mutant. researchgate.net

The table below summarizes the key characteristics of these informative mutants.

| Mutant Line | Defective Gene/Protein | Key Phenotype | Significance in Violaxanthin Research |

| npq1 | Violaxanthin de-epoxidase (VDE) | Unable to convert violaxanthin to zeaxanthin; reduced NPQ. nih.gov | Demonstrates the essential role of violaxanthin conversion for the majority of NPQ. |

| npq2 | Zeaxanthin epoxidase (ZEP) | Accumulates zeaxanthin; lacks violaxanthin and antheraxanthin. nih.gov | Confirms the role of zeaxanthin in NPQ and highlights the function of ZEP in regenerating violaxanthin. |

| npq4 | PsbS protein | Lacks qE component of NPQ despite having a normal xanthophyll cycle. researchgate.net | Elucidates the protein components necessary for zeaxanthin-dependent NPQ. |

| que1 | Unidentified (affects thylakoid membrane organization) | Drastically reduced pH-dependent energy dissipation (qE) despite having an intact PsbS protein and the ability to convert violaxanthin to zeaxanthin. nih.gov | Indicates that factors beyond the PsbS protein and xanthophyll cycle are involved in NPQ. nih.gov |

Spectroscopic Techniques

Spectroscopic methods provide non-invasive ways to study violaxanthin and its dynamic functions within living photosynthetic tissues.

Chlorophyll Fluorescence Measurements (e.g., NPQ, Fv/Fm)

Chlorophyll fluorescence is a powerful tool for assessing the efficiency of photosystem II (PSII) and the level of photoprotective non-photochemical quenching (NPQ). oup.com

Fv/Fm: This parameter represents the maximum quantum efficiency of PSII photochemistry in a dark-adapted state. oup.com A decrease in Fv/Fm can indicate photoinhibition, a state of light-induced damage to PSII. nih.gov In studies involving violaxanthin, Fv/Fm is often measured to assess the photoprotective capacity of the xanthophyll cycle. For example, transgenic plants overexpressing the VDE gene exhibit a slower decline in Fv/Fm under high light stress compared to wild-type plants. nih.gov

Non-Photochemical Quenching (NPQ): NPQ reflects the dissipation of excess light energy as heat, a process in which the violaxanthin cycle plays a central role. nih.gov It is calculated as (Fm - Fm')/Fm', where Fm is the maximum fluorescence in the dark-adapted state and Fm' is the maximum fluorescence in the light-adapted state. oup.comcas.cz The induction and relaxation kinetics of NPQ provide insights into the activity of the xanthophyll cycle. For instance, the rapid component of NPQ, known as qE, is tightly linked to the de-epoxidation of violaxanthin to zeaxanthin. researchgate.net

The table below outlines key chlorophyll fluorescence parameters used in violaxanthin research.

| Parameter | Formula | Description | Relevance to Violaxanthin Research |

| Fv/Fm | (Fm - Fo) / Fm | Maximum quantum efficiency of PSII photochemistry in the dark-adapted state. oup.com | Assesses the overall health of PSII and the effectiveness of photoprotection conferred by the violaxanthin cycle. nih.govnih.gov |

| NPQ | (Fm - Fm') / Fm' | Non-photochemical quenching; measures the dissipation of excess light energy as heat. oup.comcas.cz | Directly quantifies the photoprotective process in which the violaxanthin cycle is a key component. nih.gov |

| Fv'/Fm' | (Fm' - Fo') / Fm' | Efficiency of energy harvesting by open PSII reaction centers in the light-adapted state. mdpi.com | Indicates the operational efficiency of PSII under illumination and is influenced by NPQ. mdpi.com |

| qP | (Fm' - F) / (Fm' - Fo') | Photochemical quenching; provides an indication of the proportion of open PSII reaction centers. cas.cz | Reflects the balance between light energy capture and its use in photochemistry, which is modulated by NPQ. |

Raman Spectroscopy for in situ Analysis

Raman spectroscopy is a non-destructive technique that provides detailed molecular and structural information, making it ideal for the in situ analysis of carotenoids like violaxanthin within biological samples. nih.gov This technique relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of molecules, creating a unique spectral "fingerprint". nih.gov

For carotenoids, resonance Raman spectroscopy is particularly powerful, as the signals are greatly enhanced when the excitation laser wavelength is close to the electronic absorption maximum of the pigment. nih.gov This allows for the detection of carotenoids even at very low concentrations within complex matrices like leaves or single cells. nih.gov

In situ Raman analysis of a citrus leaf can distinguish the spectral signatures of different carotenoids, including violaxanthin, from other pigments like β-carotene and lutein. researchgate.net The characteristic Raman bands for carotenoids are typically observed around 1520 cm⁻¹ (C=C stretching), 1160 cm⁻¹ (C-C stretching), and 1005 cm⁻¹ (C-CH₃ rocking modes). researchgate.net By analyzing the precise positions and intensities of these bands, researchers can identify and even quantify specific carotenoids within their native environment without the need for extraction. nih.govnih.gov This capability is crucial for studying the spatial distribution and dynamic changes of violaxanthin within the thylakoid membrane during the xanthophyll cycle.

Specialized Sample Preparation Techniques for Carotenoid Analysis (e.g., Enzymatic Hydrolysis for Epoxide Stability)

The analysis of carotenoids often requires extraction from their biological matrix. However, some carotenoids, including violaxanthin, can exist as esters, where they are bound to fatty acids. To accurately quantify the total amount of a specific carotenoid, these esters must first be hydrolyzed.

While alkaline hydrolysis (saponification) is a common method, it can be harsh and lead to the degradation of labile carotenoids, particularly those with epoxide groups like violaxanthin. Enzymatic hydrolysis presents a milder alternative that can improve the stability of these sensitive compounds. researchgate.net

Lipases are enzymes that can be used to cleave the ester bonds, releasing the free carotenoid. researchgate.netnih.gov This approach has been explored for the hydrolysis of carotenoid esters from sources like marigold flowers. researchgate.netnih.gov The use of commercial lipases or those produced by microorganisms like Yarrowia lipolytica can effectively hydrolyze carotenoid esters, although the efficiency can be variable. researchgate.netnih.gov For instance, studies have shown that growing Y. lipolytica in the presence of marigold oleoresin can significantly increase the amount of free carotenoids. nih.gov Careful optimization of reaction conditions, such as the choice of enzyme and the use of bile salts for activation, is necessary to achieve high yields of the free carotenoid without causing degradation. researchgate.net This technique is particularly valuable for ensuring the accurate analysis of the total violaxanthin pool in tissues where it may be present in both free and esterified forms.

Future Directions and Emerging Research Areas

Elucidation of Complex Molecular Mechanisms Governing Xanthophyll Cycle Regulation

The xanthophyll cycle is a critical photoprotective mechanism, and while its fundamental steps are understood, the complex regulatory network that fine-tunes its activity remains an active area of research. Future investigations are focused on achieving a more granular understanding of the molecular players and environmental cues that govern the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) and back.

Two key enzymes, violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP), are central to this cycle. researchgate.net VDE, located in the thylakoid lumen, catalyzes the de-epoxidation of violaxanthin to antheraxanthin (B39726) and then to zeaxanthin in the presence of high light. nih.govwikipedia.org This process is tightly regulated by the transthylakoid pH gradient; VDE activity is triggered by an acidic lumen (below pH 6.6), which causes the enzyme to bind to the thylakoid membrane. nih.govlu.se Furthermore, VDE requires the protonated form of ascorbate (B8700270) as its substrate, with a Michaelis constant (Km) that is highly dependent on pH. lu.senih.gov Conversely, ZEP, located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin, a process that is favored in low light and requires NADPH and oxygen. researchgate.netnih.govlu.se

Emerging research aims to unravel the intricate transcriptional and post-transcriptional regulation of the genes encoding these enzymes. nih.gov For instance, studies in Brassica napus have revealed that the four copies of the ZEP gene (BnaZEP) exhibit functional divergence, with specific pairs playing roles in either flowers or leaves. nih.gov Their expression is controlled by transcription factors like BnaABF3s and BnaMYB44s, which respond to developmental cues and environmental stress, such as drought. nih.gov Similarly, the expression of the ZEP gene in Nicotiana plumbaginifolia has been shown to be regulated by drought stress in roots, linking the xanthophyll cycle to abscisic acid (ABA) biosynthesis. oup.com Understanding how these regulatory networks respond to fluctuating light, temperature, and water availability is crucial for a complete picture of plant stress adaptation. nih.govtaylorandfrancis.comresearchgate.net

Table 1: Key Factors Regulating Xanthophyll Cycle Enzymes

| Enzyme | Location | Activator/Substrate | Regulatory Mechanism | Research Focus |

| Violaxanthin De-epoxidase (VDE) | Thylakoid Lumen | Low pH (<6.6), Ascorbic Acid | pH-dependent membrane binding and substrate protonation. | Understanding the precise protein-lipid interactions and the role of membrane fluidity. researchgate.netlu.se |

| Zeaxanthin Epoxidase (ZEP) | Thylakoid Stroma | NADPH, O₂, Ferredoxin | Transcriptional regulation by light, developmental stage, and stress signals (e.g., drought). researchgate.netlu.senih.gov | Identifying novel transcription factors and signaling pathways that control ZEP gene expression. nih.govoup.comscience.gov |

Comprehensive Understanding of Violaxanthin's Full Spectrum of Biological Functions

While the role of the violaxanthin cycle in photoprotection is well-established, research is increasingly uncovering a broader spectrum of biological activities for violaxanthin itself, suggesting functions that extend beyond the chloroplast. researchgate.netnih.govnih.gov These emerging findings point towards its potential applications in human health and disease prevention. numberanalytics.comusda.gov

Violaxanthin has demonstrated significant antioxidant properties, attributed to its ability to scavenge free radicals and quench reactive oxygen species. researchgate.netmdpi.comlaboratorynotes.com This activity is believed to underlie its potential to protect against oxidative stress-related conditions. nih.gov Studies have shown that violaxanthin can inhibit lipid peroxidation and red blood cell hemolysis, highlighting its protective effects at the cellular level. nih.gov

Beyond its antioxidant capacity, violaxanthin is being investigated for other therapeutic properties. Preliminary in vitro research has indicated that violaxanthin possesses anti-inflammatory and anti-proliferative activities. researchgate.netnih.govnih.gov For example, violaxanthin purified from microalgae has shown pro-apoptotic activity against human cancer cell lines. nih.gov As a member of the xanthophyll family, which includes lutein (B1675518) and zeaxanthin, there is growing interest in violaxanthin's potential role in preventing chronic and age-related diseases. numberanalytics.comnutranews.orgnih.gov Research on related xanthophylls has linked higher intake and serum concentrations to a reduced risk of age-related macular degeneration (AMD), cognitive decline, and cardiovascular disease, prompting further investigation into whether violaxanthin contributes to these protective effects. numberanalytics.comusda.govnutranews.orgnih.gov Future studies will likely focus on elucidating the specific molecular targets and signaling pathways modulated by violaxanthin to mediate these diverse biological effects.

Advancements in Genetic and Metabolic Engineering for Controlled Biosynthesis Research

The potential applications of violaxanthin in the food, cosmetic, and pharmaceutical industries have spurred significant interest in developing sustainable and high-yield production methods. researchgate.netresearchgate.netnih.gov Since chemical synthesis is complex and extraction from natural plant sources is often inefficient, metabolic engineering of microorganisms has emerged as a promising alternative for the commercial production of violaxanthin. nih.govresearchgate.net

Researchers have successfully engineered both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae to produce violaxanthin. nih.govresearchgate.netnih.gov These efforts typically involve introducing and optimizing the expression of key genes in the carotenoid biosynthetic pathway. nih.govresearchgate.net The core strategy involves creating a microbial chassis that efficiently produces the precursor zeaxanthin, followed by the effective conversion of zeaxanthin to violaxanthin by the enzyme zeaxanthin epoxidase (ZEP). nih.govacs.org

Key advancements in this field include:

Enzyme Source Screening: The efficiency of violaxanthin production is highly dependent on the activity of the ZEP enzyme. Scientists have screened ZEP genes from various photosynthetic organisms, such as Capsicum annuum (paprika) and Vitis vinifera (grape), to identify the most active variants for use in microbial hosts. nih.govresearchgate.net

Optimization of Gene Expression: Fine-tuning the expression levels of biosynthetic genes is crucial to prevent the accumulation of intermediate products and to channel metabolic flux towards violaxanthin. researchgate.netnih.gov This has been achieved using promoter libraries and adjusting plasmid copy numbers. nih.gov

Redox and Cofactor Engineering: The conversion of zeaxanthin to violaxanthin is an oxidation reaction that requires cofactors like NADPH. nih.govacs.org Strategies to improve the intracellular supply of these cofactors, such as engineering the cytosol redox state and implementing NADPH regeneration systems, have significantly boosted violaxanthin titers. nih.gov

These integrated strategies have led to substantial increases in violaxanthin production in laboratory settings, with some engineered yeast strains achieving titers as high as 119.2 mg/L. nih.govacs.org Future research will focus on scaling up these processes for industrial application and further enhancing yields through systems biology and synthetic biology approaches. nih.govacs.org

Table 2: Examples of Metabolic Engineering for Violaxanthin Production

| Host Organism | Key Engineering Strategies | Violaxanthin Titer | Reference |

| Escherichia coli | Co-expression of crtY, crtZ, and ZEP; optimization with low copy number plasmid and modified electron transport chain. | 25.28 mg/g DCW | nih.gov |

| Saccharomyces cerevisiae | Screening of ZEP sources (Vitis vinifera); cytosol redox state engineering; NADPH regeneration. | 119.2 mg/L (15.19 mg/g DCW) | nih.govacs.org |

| Escherichia coli | Screening of nine ZEP genes (Capsicum annuum ZEP was best); optimization of expression vectors and RBS sequences. | 231 µg/g dry weight | researchgate.net |

| Nannochloropsis oceanica | Overexpression of a carotenoid isomerase (CRTISO) gene from Phaeodactylum tricornutum. | 4.48 mg/g DCW | frontiersin.org |

DCW = Dry Cell Weight; RBS = Ribosome-Binding Site

Development of Novel Analytical Approaches for Precise Isomer-Specific Analysis and Quantification

Violaxanthin, like many carotenoids, can exist in various isomeric forms, including diastereomers and geometric (cis/trans) isomers. nih.govnih.gov These different forms can arise naturally or be induced by factors such as light, heat, or acid during extraction and analysis. nih.gov Emerging evidence suggests that different isomers may possess distinct physical properties and biological activities. nih.gov Therefore, a significant future challenge is the development and refinement of analytical methods capable of precisely separating, identifying, and quantifying these specific isomers.

Currently, high-performance liquid chromatography (HPLC) with photodiode array (PDA) or ultraviolet-diode array (UV-DAD) detection is the most common technique for analyzing carotenoids. researchgate.netresearchgate.net The use of specific column chemistries, such as C18, and optimized mobile phases allows for the separation of many carotenoid isomers. researchgate.net Identification is typically based on comparing retention times and UV-visible absorption spectra with those of authentic standards. nih.govresearchgate.net

However, to achieve unambiguous identification, especially for novel or co-eluting isomers, more sophisticated techniques are required. The coupling of HPLC with mass spectrometry (MS), particularly HPLC-DAD-MS, provides molecular weight and fragmentation data, greatly enhancing structural elucidation. nih.gov Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are invaluable for the definitive structural characterization of newly isolated isomers. nih.gov

Future research in this area will focus on:

Developing novel chromatographic stationary phases with higher selectivity for carotenoid isomers.

Improving the sensitivity and resolution of MS and NMR techniques for analyzing complex biological samples.

Establishing standardized and validated methods for the routine quantification of a wider range of violaxanthin isomers in foods, biological tissues, and engineered microbial products. researchgate.net

Investigating the specific biological functions and bioavailability of individual cis-isomers of violaxanthin, an area that remains largely unexplored. nih.govnih.gov

A comprehensive understanding of the isomeric profile of violaxanthin is essential for accurately linking its presence in the diet or in biological systems to specific health outcomes and for quality control in biotechnological production.

Q & A

Basic Research Questions

Q. How can violaxanthin diastereomers be isolated and quantified from plant chloroplasts for experimental studies?

- Methodology : Use differential centrifugation to isolate intact chloroplasts, followed by thylakoid membrane extraction. Violaxanthin diastereomers can be separated via reverse-phase HPLC with a C30 column and quantified using spectrophotometric detection at 440 nm. Acidic pH (5.6–5.85) during extraction enhances violaxanthin availability by promoting deepoxidation to antheraxanthin/zeaxanthin .

- Key Data : In pea chloroplasts, ~75% of violaxanthin is convertible to zeaxanthin under pH 5.6 after 65 minutes, with a third pool remaining inert .

Q. What experimental conditions optimize violaxanthin deepoxidation kinetics in vitro?

- Protocol : Incubate thylakoid suspensions at pH 5.6–5.85 with ascorbate (10 mM) to activate violaxanthin de-epoxidase (VDE). Monitor absorbance changes at 505 nm (ΔA505) to track zeaxanthin formation. Use difference extinction coefficients: ΔεV→A = 12.6 mM<sup>−1</sup> cm<sup>−1</sup>, ΔεV→Z = 21.7 mM<sup>−1</sup> cm<sup>−1</sup> .

- Validation : Compare chromatographic pigment analysis (HPLC) with spectrophotometric data to resolve discrepancies in violaxanthin pool heterogeneity .

Q. How does violaxanthin contribute to non-photochemical quenching (NPQ) in photosynthetic organisms?

- Mechanism : Violaxanthin deepoxidation to zeaxanthin under high light induces conformational changes in light-harvesting complex II (LHCII), facilitating energy dissipation as heat. This process is ΔpH-dependent and correlates with proton gradient strength .

- Experimental Design : Use dithiothreitol (DTT) to inhibit VDE and compare NPQ kinetics in wild-type vs. mutant plants lacking zeaxanthin .

Advanced Research Questions

Q. How do violaxanthin diastereomers influence binding specificity to Photosystem II proteins?

- Hypothesis : Diastereomer stereochemistry affects interactions with LHCII apoproteins, altering energy transfer efficiency.

- Methodology :

- Purify diastereomers using chiral chromatography.

- Conduct fluorescence quenching assays with reconstituted LHCII complexes.

- Compare binding affinities via isothermal titration calorimetry (ITC) .

Q. What explains contradictory data on violaxanthin’s role in photoprotection across plant species?

- Analysis Framework :

- Compare xanthophyll cycle kinetics in sun vs. shade-adapted species.

- Evaluate thylakoid membrane lipid unsaturation (IUFA) as a modulator of VDE activity.

- Use Arrhenius plots to assess enzyme thermosensitivity (e.g., IUFA < 50% reduces VDE activity in rice) .

Q. How can violaxanthin dynamics be modeled to predict stress responses in crops?

- Computational Approach :

- Develop kinetic models integrating violaxanthin pool sizes, VDE activation energy, and ΔpH dynamics.

- Validate against experimental data from Arabidopsis overexpressing ChVDE (enhanced drought tolerance) .

Methodological Best Practices

Q. How should researchers address violaxanthin diastereomer instability during extraction?

- Recommendations :

- Use antioxidants (e.g., pyrogallol) in extraction buffers to prevent oxidation.

- Store samples at −80°C under argon.

- Avoid prolonged exposure to acidic pH (>60 minutes) to prevent artifactual deepoxidation .

Q. What statistical methods are optimal for analyzing violaxanthin cycle data?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.